Methyl 2-cyano-2-methylpropanoate CAS number
Methyl 2-cyano-2-methylpropanoate CAS number
An In-Depth Technical Guide to Methyl 2-cyano-2-methylpropanoate
This guide provides an in-depth exploration of Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6), a versatile chemical intermediate critical to advancements in pharmaceuticals and material science. We will move beyond basic data to discuss the causality behind its synthesis, reactivity, and application, offering field-proven insights for researchers, scientists, and drug development professionals.
Methyl 2-cyano-2-methylpropanoate is an α-cyano ester whose value lies in its unique structural arrangement. The molecule features a cyano group (-C≡N) and a methyl ester (–COOCH₃) attached to a central quaternary carbon[1]. This structure imparts a dual reactivity that makes it a highly valuable building block in organic synthesis. The electron-withdrawing nature of the cyano group enhances the electrophilic character of the molecule, while the ester group provides a site for nucleophilic substitution and other transformations[1].
Table 1: Physicochemical Properties of Methyl 2-cyano-2-methylpropanoate
| Property | Value | Source(s) |
| CAS Number | 72291-30-6 | [1][2][3][4] |
| Molecular Formula | C₆H₉NO₂ | [1][4][5] |
| Molecular Weight | 127.14 g/mol | [1][4][5] |
| IUPAC Name | methyl 2-cyano-2-methylpropanoate | [1] |
| Canonical SMILES | CC(C)(C#N)C(=O)OC | [1] |
| InChI Key | TZPHOIMASXVLQZ-UHFFFAOYSA-N | [1] |
| Storage | Sealed in dry, room temperature | [3] |
Synthesis Methodologies: A Strategic Overview
The synthesis of Methyl 2-cyano-2-methylpropanoate can be approached via several strategic routes, each selected based on precursor availability, desired scale, and purity requirements. The choice of method is a critical experimental decision that impacts yield and downstream applications.
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Esterification: This is a direct and common laboratory-scale method involving the reaction of 2-cyano-2-methylpropanoic acid with methanol, typically under acidic catalysis. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
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Michael Addition: A more complex route that builds the carbon skeleton. It can involve the addition of a malonic ester derivative to acrylonitrile, followed by further modification and esterification[1]. This method is valuable when constructing the core structure from simpler, readily available starting materials.
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Direct Cyanoethylation: This pathway utilizes cyanoacetic acid and methyl acrylate under basic conditions to yield the target ester[1].
Below is a conceptual workflow illustrating these synthetic strategies.
Caption: Major synthetic pathways to Methyl 2-cyano-2-methylpropanoate.
Core Reactivity and Mechanistic Importance
The utility of Methyl 2-cyano-2-methylpropanoate as a synthetic intermediate stems from the distinct reactivity of its two functional groups. Understanding these reactive sites is fundamental to its application in multi-step synthesis, particularly in drug discovery where precise molecular construction is paramount[2][6].
Caption: Key reactive sites of Methyl 2-cyano-2-methylpropanoate.
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Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (2-cyano-2-methylpropanoic acid) and methanol, while the cyano group can be hydrolyzed to an amide or further to a carboxylic acid under different conditions[1].
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Nucleophilic Substitution: The cyano group can act as a leaving group in certain reactions or be transformed into other functional groups, making it a versatile handle for molecular elaboration[1].
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Condensation Reactions: The ester moiety readily reacts with amines to form amides, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs)[1].
Applications in Research and Development
The compound's dual functionality makes it a preferred intermediate in several high-value R&D sectors.
Pharmaceutical Synthesis
As a pharmaceutical precursor, this molecule serves as a key building block for more complex APIs[2][7]. Its structure allows for the controlled, stepwise addition of other functionalities, which is essential in constructing the intricate architectures of modern drugs. The presence of the cyano group is particularly strategic, as it can be converted into amines or carboxylic acids, which are common pharmacophores. The process of designing drugs often involves modeling chemical reactions to predict outcomes and avoid the formation of toxic reactive metabolites[6][8][9]. Using well-behaved intermediates like Methyl 2-cyano-2-methylpropanoate helps ensure predictable and clean reaction profiles, accelerating the drug discovery pipeline[10].
Material Science and Polymer Chemistry
In material science, Methyl 2-cyano-2-methylpropanoate is explored for its role in polymer production[1][11]. It can be used as a monomer or co-monomer to synthesize specialized polymers. The incorporation of the cyano group can enhance properties such as thermal stability and chemical resistance in the resulting materials, making them suitable for advanced applications in electronics or aerospace[11]. Its controlled reactivity distinguishes it from compounds like methyl cyanoacrylate, which polymerize very rapidly, allowing for more precise engineering of polymer structures[1].
Experimental Protocols
The following protocols are provided as illustrative examples. All procedures must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles[12].
Protocol 1: Synthesis via Esterification of 2-cyano-2-methylpropanoic acid
Objective: To synthesize Methyl 2-cyano-2-methylpropanoate with high purity.
Materials:
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2-cyano-2-methylpropanoic acid (1.0 eq)
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Methanol (MeOH), anhydrous (10-20 eq, serves as solvent and reactant)
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Sulfuric acid (H₂SO₄), concentrated (0.1 eq, catalyst)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-cyano-2-methylpropanoic acid and anhydrous methanol.
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Catalysis: Place the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
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Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Causality Note: Heating accelerates the reaction to reach equilibrium faster. The large excess of methanol shifts the equilibrium towards the product side (Le Châtelier's principle).
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Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine. Causality Note: The washes remove residual acid, methanol, and dissolved inorganic salts, ensuring product purity.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
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Purification (Optional): If necessary, purify the crude product by vacuum distillation to obtain pure Methyl 2-cyano-2-methylpropanoate.
Protocol 2: Amidation using Methyl 2-cyano-2-methylpropanoate
Objective: To demonstrate the use of the title compound as an intermediate in forming an amide bond.
Materials:
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Methyl 2-cyano-2-methylpropanoate (1.0 eq)
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Benzylamine (1.1 eq)
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Toluene, anhydrous
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Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve Methyl 2-cyano-2-methylpropanoate in anhydrous toluene.
-
Reagent Addition: Add benzylamine to the solution at room temperature.
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Reflux: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds over 12-24 hours. Causality Note: This is a nucleophilic acyl substitution. Heating is required to overcome the activation energy for the reaction between the ester and the amine.
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Work-up: Cool the reaction mixture. If a precipitate (the product amide) forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Safety and Handling
Methyl 2-cyano-2-methylpropanoate is a chemical that must be handled with care.
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Hazards: It is considered harmful by inhalation, in contact with skin, and if swallowed[12].
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Handling: Always use this chemical within a certified chemical fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves[12]. Avoid generating vapors or mists.
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Storage: Store in a tightly sealed container in a dry, well-ventilated area away from heat, flames, and oxidizing agents[3][12].
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First Aid: In case of eye contact, rinse cautiously with water for several minutes[13]. For skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. In all cases of significant exposure or if symptoms persist, seek immediate medical attention[12][13].
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
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Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from [Link]
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Permabond. (2006). Material Safety Data Sheet: PERMABOND® 910. Retrieved from [Link]
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ChemBK. (n.d.). methyl 2-cyanoprop-2-enoate. Retrieved from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET: Methyl cyanoacetate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-isocyano-2-methylpropanoate. Retrieved from [Link]
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Chemxpert. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
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Baillie, T. A., & Kassahun, K. (2012). The generation, detection, and effects of reactive drug metabolites. PubMed. Retrieved from [Link]
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Gasteiger, J. (2007). Modeling chemical reactions for drug design. PubMed. Retrieved from [Link]
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Claesson, A., & Spjuth, O. (2013). On Mechanisms of Reactive Metabolite Formation from Drugs. Bentham Science. Retrieved from [Link]
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Lüllmann, H., Mohr, K., & Wehling, M. (2000). Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. PMC - NIH. Retrieved from [Link]
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Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. Retrieved from [Link]
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